molecular formula C10H11NO2 B1606706 4-(Allylamino)benzoic acid CAS No. 53624-18-3

4-(Allylamino)benzoic acid

Cat. No. B1606706
CAS RN: 53624-18-3
M. Wt: 177.2 g/mol
InChI Key: KAAMYCLKDWDNNY-UHFFFAOYSA-N
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Description

4-(Allylamino)benzoic acid is a compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The compound is also known by other names such as 4-(prop-2-enylamino)benzoic acid and 4-Allylamino-benzoic acid .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8 (4-6-9)10 (12)13/h2-6,11H,1,7H2, (H,12,13) . The compound has a Canonical SMILES representation of C=CCNC1=CC=C (C=C1)C (=O)O .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 177.20 g/mol, an XLogP3-AA of 2.1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4, an exact mass of 177.078978594 g/mol, a monoisotopic mass of 177.078978594 g/mol, and a topological polar surface area of 49.3 Ų .

Scientific Research Applications

4-(Allylamino)benzoic acid has been studied extensively in the scientific research field due to its unique properties. It has been used in a variety of applications, including as a pharmaceutical intermediate, as a corrosion inhibitor, and as a catalyst in organic synthesis. In addition, this compound has been studied for its potential applications in the development of new drugs, as well as for its potential use as a protective agent against oxidative stress.

Mechanism of Action

Target of Action

The primary targets of 4-(Allylamino)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is a common building block for a variety of phenolic compounds . .

Biochemical Pathways

Benzoic acid derivatives, such as 4-hydroxybenzoic acid, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action. For instance, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C , suggesting that light, air, and temperature could affect its stability.

Advantages and Limitations for Lab Experiments

4-(Allylamino)benzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and stable in a variety of conditions. Additionally, this compound can be used as a chelating agent, allowing for the binding of metal ions to facilitate various reactions. However, this compound has several limitations for use in laboratory experiments. It is relatively insoluble in water, which can limit its use in aqueous solutions, and it can be toxic at high concentrations.

Future Directions

The potential applications of 4-(Allylamino)benzoic acid are vast and varied. One potential future direction is the development of new drugs based on this compound, as it has been shown to have anti-tumor effects in vitro and in vivo. Additionally, this compound could be used in the development of new corrosion inhibitors and catalysts for organic synthesis. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents.

properties

IUPAC Name

4-(prop-2-enylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMYCLKDWDNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300674
Record name 4-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53624-18-3
Record name 53624-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL round-bottom flask, equipped with a magnetic stir bar and condenser was charged with compound 2 (2 g, 10.4 mmol), LiOH.H2O (1.18 g, 15.7 mmol), 100 mL MeOH and 60 mL H2O. The mixture was heated at 55° C. for 24 hours. The solution was concentrated in vacuo to remove methanol and most of H2O. Ehther/H2O=100 mL/100 mL was used to remove most of the unreacted starting material. The aqueous layer was acidified to pH 4.0 with 1M HCl and some white precipitation was formed. The product was extracted with ethyl acetate (3×70 mL). The combined organic layer was washed with brine and dried over NaSO4. After removal of the solvent, the crude product was purified by silica gel chromatography (eluent: Hexane/Ethyl acetate from 100:5 to 100:25). Recrystallization from ethyl acetate/hexane twice yielded white crystal (0.85 g, 46.1% yield). 1H NMR (400 MHz, CDCl3): δ 3.82 (d, 2H), 5.10 (dd, 1H), 5.23 (dd, 1H), 5.80-5.96 (m, 1H), 6.62 (d, 2H), 7.78 (d, 2H); 13C NMR (400 MHz, CDCl3): δ 46.07, 112.19, 116.06, 118.44, 132.30, 136.14, 153.63, 168.01; ESI-MS: Calcd for C10H12NO2 [M+1] 178.1, found 178.0; Anal. Calcd for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.81; H, 6.28; N, 7.86. MP: 144-146° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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